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Compound of Interest

Compound Name: 4-(Benzyloxy)picolinonitrile

Cat. No.: B176890

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
(Benzyloxy)picolinonitrile, a molecule of interest in medicinal chemistry and materials
science. This document presents available and predicted spectroscopic data, including Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed
experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance and predicted spectroscopic
data for 4-(Benzyloxy)picolinonitrile.

Nuclear Magnetic Resonance (NMR) Data

IH NMR (Proton NMR)
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. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
Aromatic protons
7.91 d 2H 7.0 (ortho to benzylic
ether)
Picoline proton
7.79 S 1H -
(position 3 or 5)
Aromatic protons
7.57 m 3H - (meta and para
to benzylic ether)
Solvent: CDCls, Spectrometer Frequency: 200 MHz
13C NMR (Carbon NMR)
Chemical Shift (8) ppm Assighment

159.97 C4-0 (Picoline ring)

134.54 Quaternary aromatic carbon (benzylic)
130.77 Aromatic CH (para to benzylic ether)
130.61 Aromatic CH (meta to benzylic ether)
113.62 Picoline CH (position 3 or 5)

112.47 Picoline C-CN

82.56 Benzylic CHz

Solvent: CDCIs, Spectrometer Frequency: 50 MHz

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber . . . .
Intensity Vibration Functional Group

(cm™)
~3100-3000 Medium-Weak C-H Stretch Aromatic C-H

_ Aliphatic C-H
~2950-2850 Medium-Weak C-H Stretch )

(Benzylic CH2)

~2230-2210 Medium-Sharp C=N Stretch Nitrile
~1600 & ~1450 Medium-Strong C=C Stretch Aromatic Ring
~1250-1000 Strong C-O Stretch Aryl Ether

Predicted Mass Spectrometry (MS) Data

mlz Relative Intensity Possible Fragment
210 High [M]* (Molecular lon)
91 High [C7H7]* (Tropylium ion)
119 Medium [M - C7HA]*

181 Low [M - CHOJ*

Experimental Protocols

Detailed methodologies for the acquisition of the cited and predicted spectroscopic data are
provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a 400 MHz spectrometer.[1] The sample is
dissolved in a deuterated solvent, such as chloroform-d (CDCIs) or dimethyl sulfoxide-de
(DMSO-de).[1] Chemical shifts for *H NMR are referenced to an internal standard, commonly
tetramethylsilane (TMS) at 0 ppm.[1] Data is reported in the following format: chemical shift (&
ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), integration, and
coupling constant (J) in Hertz.[1] For 13C NMR, chemical shifts are reported in ppm relative to
the solvent peak (e.g., the center line of the triplet for CDCIs at 77.0 ppm).[1]
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Infrared (IR) Spectroscopy

Infrared spectra are obtained using an FTIR (Fourier Transform Infrared) spectrometer. The
sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as
a solution in a suitable solvent (e.g., CCls). The spectrum is typically recorded in the range of
4000 to 400 cm~1. The resulting spectrum shows the percentage of transmittance versus the
wavenumber (cm™1).

Mass Spectrometry (MS)

Mass spectra are acquired on a mass spectrometer, often coupled with a gas chromatograph
(GC-MS) for sample introduction and separation.[1] For high-resolution mass spectrometry
(HRMS), electrospray ionization (ESI) with a time-of-flight (TOF) mass analyzer is a common
technique.[2] The electron ionization (EI) method is also frequently used for the initial mass
analysis.[1] The data is presented as a plot of relative intensity versus the mass-to-charge ratio
(m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for a chemical compound like 4-(Benzyloxy)picolinonitrile.

Spectroscopic Analysis

NMR Spectroscopy

Sample Preparation (H, 3C)

Compound Synthesis & Purification Data Interpretation
. S _ | Sample Preparation | | -
Synthesis of 4-(Benzyloxy)picolinonitrile Purification (e.g., Column Chromatography) IR Spectroscopy ] Structural Elucidation

Sample Preparation

Mass Spectrometry
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 4-
(Benzyloxy)picolinonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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